molecular formula C12H16N2O3 B1395086 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid CAS No. 1220029-63-9

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Cat. No.: B1395086
CAS No.: 1220029-63-9
M. Wt: 236.27 g/mol
InChI Key: FUVDHRPNJBQOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is a complex organic compound that features a tetrahydropyran ring and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid typically involves multiple steps. One common approach is the reaction of tetrahydropyran-4-ylmethylamine with nicotinic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction parameters such as temperature, pressure, and pH to maximize efficiency and minimize by-products. Purification steps like crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinic acid moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and are used in various chemical reactions and applications.

    Nicotinic acid derivatives: Compounds like nicotinamide and nicotinic acid itself are structurally similar and have well-documented roles in biology and medicine.

Uniqueness

What sets 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid apart is the combination of the tetrahydropyran ring and the nicotinic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(oxan-4-ylmethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)10-2-1-5-13-11(10)14-8-9-3-6-17-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVDHRPNJBQOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157053
Record name 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-63-9
Record name 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.